3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one
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Overview
Description
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dihydrochromenone core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-methoxyphenol, and a suitable chromenone precursor.
Formation of Benzyl Ether: The first step involves the formation of a benzyl ether by reacting benzyl bromide with 4-methoxyphenol in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone.
Cyclization: The benzyl ether intermediate is then subjected to cyclization under acidic conditions, typically using sulfuric acid or hydrochloric acid, to form the chromenone core.
Reduction: The final step involves the reduction of the chromenone core to obtain the dihydrochromenone derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives using reducing agents such as sodium borohydride.
Substitution: The benzyl and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones, hydroxy derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted benzyl ethers, methoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxychromen-2-one: Lacks the benzyl group, resulting in different biological activities.
3-Benzylchromen-2-one: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
4a,8a-Dihydrochromen-2-one: Lacks both the benzyl and methoxy groups, leading to distinct chemical and biological characteristics.
Uniqueness
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one is unique due to the presence of both benzyl and methoxy groups, which contribute to its distinct chemical reactivity and diverse biological activities. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-benzyl-4-methoxy-4a,8a-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-13-9-5-6-10-15(13)20-17(18)14(16)11-12-7-3-2-4-8-12/h2-10,13,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKEULYIVASCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)OC2C1C=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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